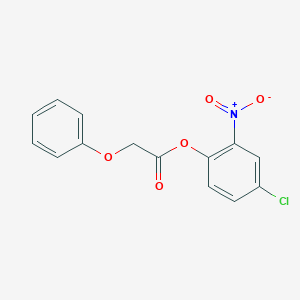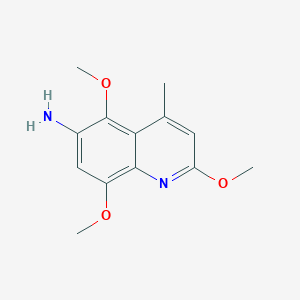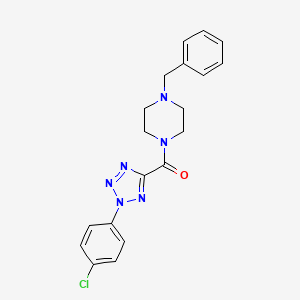
4-Chloro-2-nitrophenyl 2-phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-nitrophenyl 2-phenoxyacetate (CNPA) is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that is primarily used as an insecticide, but it has also been found to have several other applications in the scientific community.
Applications De Recherche Scientifique
Environmental Contaminant Analysis
- Dioxin Impurities in Agrochemicals : Research has highlighted the presence of dioxin and dioxin-like PCB impurities in agrochemical formulations, including those related to chlorophenyl compounds. This study underscores the environmental impact of such contaminants and the necessity for monitoring and remediation efforts to mitigate their effects on ecosystems and human health (Masunaga, Takasuga, & Nakanishi, 2001).
Analytical Method Development
- Electrochemical Detection : Advances in electrochemical sensors for detecting pesticides, such as 4-Chloro-2-methylphenoxyacetic acid (MCPA), demonstrate the potential for developing sensitive and selective methods for monitoring environmental pollutants. This research could inform methods for detecting related chlorophenyl compounds, improving the capabilities for tracking and managing their presence in the environment (Yu, Fenelon, Herdman, & Breslin, 2022).
Advanced Oxidation Processes for Degradation
- Degradation of Chloro-nitrophenol Compounds : Studies on advanced oxidation processes (AOPs) have been conducted to efficiently degrade contaminants like 4-chloro-2-nitrophenol (4C-2-NP), providing insights into the environmental management of similar toxic compounds. These processes offer promising approaches for the remediation of water bodies contaminated with such pollutants, highlighting the importance of developing and optimizing AOPs for environmental protection (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Biochemical Insights and Bioremediation
- Microbial Degradation Pathways : Research on the microbial degradation of phenolic compounds, including those related to nitrophenol and chlorophenol, has unveiled genetic and biochemical pathways involved in their breakdown. This knowledge is crucial for developing bioremediation strategies to tackle pollution from such hazardous compounds, offering a biological approach to environmental cleanup efforts (Kitagawa, Kimura, & Kamagata, 2004).
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as chlorinated nitrophenols, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds often target specific enzymes or receptors in organisms, disrupting their normal functions.
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often leading to the plant’s death .
Biochemical Pathways
Related compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Pharmacokinetics
The molecular weight of the compound is 30769, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds, such as 4-chloro-2-nitrophenol, have been reported to be degraded by certain bacteria, with the release of stoichiometric amounts of chloride and ammonium ions .
Action Environment
The action of 4-Chloro-2-nitrophenyl 2-phenoxyacetate can be influenced by various environmental factors. For instance, a study on the degradation of 4-chloro-2-nitrophenol in an aqueous environment found that the degradation efficiency was influenced by factors such as initial pH, initial concentration of the compound, power dissipation, and the dosage of TiO2 .
Propriétés
IUPAC Name |
(4-chloro-2-nitrophenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-10-6-7-13(12(8-10)16(18)19)21-14(17)9-20-11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFQMZLYHTKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)

![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)
![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)